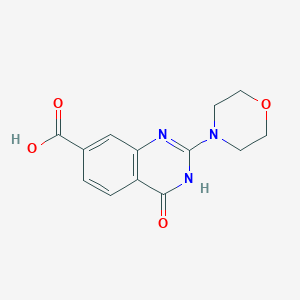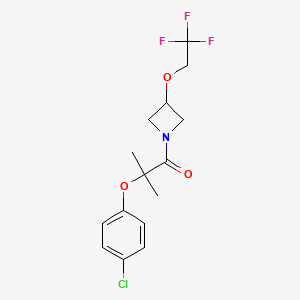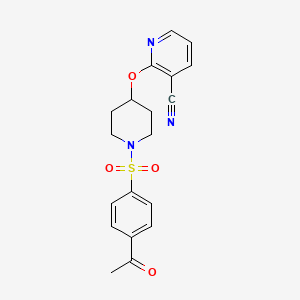
2-((1-((4-Acetylphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-((4-Acetylphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists, which have been extensively studied for their ability to modulate the cholinergic system.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Antimicrobial Activity of Piperidine Derivatives : Studies on the synthesis and antimicrobial activity of piperidine derivatives, including those involving sulfonyl groups, have demonstrated that these compounds exhibit significant antibacterial and antifungal properties. For example, derivatives synthesized from reactions involving sulfonyl and acid chlorides have shown good antimicrobial activity against various pathogenic bacterial and fungal strains, suggesting potential as new antimicrobial agents (Mallesha & Mohana, 2014).
N-substituted Acetamide Derivatives : Further research into N-substituted acetamide derivatives bearing piperidine and 1,3,4-oxadiazole heterocyclic cores has also shown that these compounds possess antibacterial potentials, with certain derivatives displaying significant activity against Gram-negative bacterial strains. This highlights the therapeutic potential of such compounds in addressing bacterial infections (Iqbal et al., 2017).
Sulfonyl Hydrazones and Piperidine Derivatives : The study on sulfonyl hydrazone scaffold and piperidine rings has highlighted their role in medicinal chemistry, particularly in antioxidant and anticholinesterase activity. Such compounds could be valuable in the development of treatments for diseases involving oxidative stress and cholinesterase dysfunction (Karaman et al., 2016).
properties
IUPAC Name |
2-[1-(4-acetylphenyl)sulfonylpiperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-14(23)15-4-6-18(7-5-15)27(24,25)22-11-8-17(9-12-22)26-19-16(13-20)3-2-10-21-19/h2-7,10,17H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQAITSDRKFGEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((4-Acetylphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furan-2-yl-[3-(2-methoxyethyl)-5,6-dimethyl-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]methanone](/img/structure/B2915563.png)
![N-[2-(5-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2915564.png)
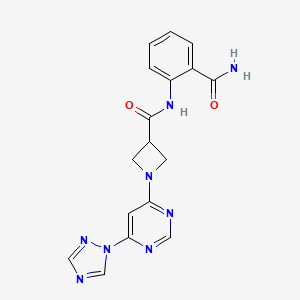
![N-tert-butyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2915566.png)
![2-Chloro-N-[(1-methyl-3,4-dihydroisochromen-1-yl)methyl]acetamide](/img/structure/B2915568.png)
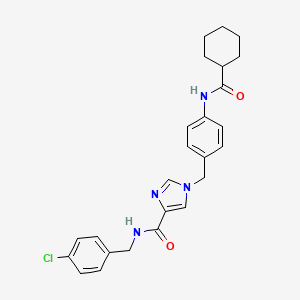
![6-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2915571.png)
![{[4-Bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2915573.png)
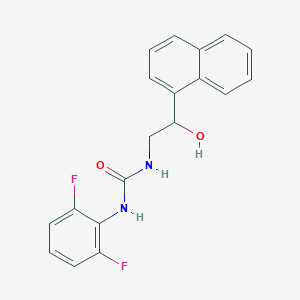
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2915575.png)
![Ethyl 2-(((3aR,4S,6R,6aS)-6-(((benzyloxy)carbonyl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate](/img/structure/B2915576.png)
